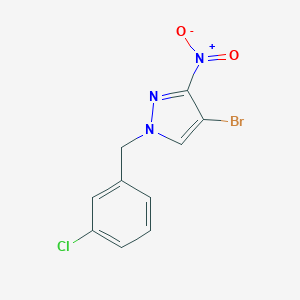![molecular formula C15H20ClN3O2S B250660 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea, also known as CIU or CIU-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. CIU-1 is a small molecule inhibitor that targets the enzyme PRL-3, which is overexpressed in various types of cancer cells.
作用機序
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 inhibits the activity of PRL-3 by binding to the active site of the enzyme. PRL-3 is a phosphatase that regulates the phosphorylation state of various proteins involved in cancer cell growth and metastasis. This compound-1 binds to the active site of PRL-3 and prevents it from dephosphorylating its target proteins. This leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound-1 has been shown to have biochemical and physiological effects in cancer cells. This compound-1 inhibits the activity of PRL-3, which can lead to the inhibition of cancer cell growth and metastasis. This compound-1 has also been shown to induce apoptosis in cancer cells. In addition, this compound-1 has been shown to inhibit the formation of osteoclasts, which are cells that break down bone tissue. This suggests that this compound-1 may have potential applications in the treatment of osteoporosis and arthritis.
実験室実験の利点と制限
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 is that it is a small molecule inhibitor that can be easily synthesized in the lab. This makes it a useful tool for studying the role of PRL-3 in cancer cell growth and metastasis. However, one limitation of this compound-1 is that it may have off-target effects on other enzymes that are structurally similar to PRL-3. This can lead to false positives in lab experiments.
将来の方向性
There are several future directions for N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 research. One direction is to develop more potent and selective inhibitors of PRL-3. This can lead to the development of more effective cancer therapies. Another direction is to study the role of PRL-3 in other diseases, such as osteoporosis and arthritis. This can lead to the development of new treatments for these diseases. Finally, the use of this compound-1 in combination with other cancer therapies should be explored to determine if it can enhance their efficacy.
合成法
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method was first reported by Zhang et al. in 2006. The first step involves the reaction of 3-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. The second step involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with isobutyryl isothiocyanate to form this compound (this compound-1).
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea-1 has been shown to have potential applications in cancer research. The enzyme PRL-3 is overexpressed in various types of cancer cells, including breast, colon, lung, and liver cancer. PRL-3 has been implicated in cancer cell proliferation, migration, invasion, and metastasis. This compound-1 inhibits the activity of PRL-3, which can lead to the inhibition of cancer cell growth and metastasis. This compound-1 has also been shown to have potential applications in other diseases, such as osteoporosis and arthritis.
特性
分子式 |
C15H20ClN3O2S |
|---|---|
分子量 |
341.9 g/mol |
IUPAC名 |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10(2)14(20)18-15(22)17-11-3-4-13(12(16)9-11)19-5-7-21-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,20,22) |
InChIキー |
NEMKEBBVTCUHPA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
正規SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)

![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)


![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
